molecular formula C8H11BrN2O2 B13303128 3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13303128
M. Wt: 247.09 g/mol
InChI Key: VKNKKQFCXUJJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one is a heterocyclic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and an ethoxymethyl group attached to a dihydropyridinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridinone precursor followed by the introduction of the ethoxymethyl group through an alkylation reaction. The amino group is then introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridinone derivatives.

Scientific Research Applications

3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

3-amino-5-bromo-1-(ethoxymethyl)pyridin-4-one

InChI

InChI=1S/C8H11BrN2O2/c1-2-13-5-11-3-6(9)8(12)7(10)4-11/h3-4H,2,5,10H2,1H3

InChI Key

VKNKKQFCXUJJEG-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C(=O)C(=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.